N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
Description
Propriétés
IUPAC Name |
N-[4-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-13(25)23-31(28,29)18-9-3-14(4-10-18)21-20(27)22-15-11-19(26)24(12-15)16-5-7-17(30-2)8-6-16/h3-10,15H,11-12H2,1-2H3,(H,23,25)(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFKJLHKJQPDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been shown to have effects on various targets, such as the immune system and gut microbes.
Mode of Action
It’s known that similar compounds can interact with their targets in a way that results in changes to the immune system and gut microbes.
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB). At the same time, it upregulates IL-10 expression. These changes suggest that the compound may have anti-inflammatory and immunomodulatory effects.
Pharmacokinetics
It’s worth noting that similar compounds have been shown to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations.
Result of Action
The compound has been shown to have mucoprotective effects against Methotrexate (MTX)-induced intestinal mucositis (IM). It significantly reduces diarrhea score, mitigates weight loss, increases feed intake, and improves survival rate in a dose-dependent manner. Additionally, it exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, mucin depletion, and oxidative stress markers.
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability It’s worth noting that similar compounds have been shown to improve the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria.
Activité Biologique
N-((4-(3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidine moiety, and a sulfonamide functional group. The molecular formula is with a molecular weight of approximately 304.4 g/mol. Its structural complexity suggests potential interactions with various biological targets.
1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or interference with metabolic pathways.
2. Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies on similar compounds have demonstrated significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections, respectively . The IC50 values for these activities suggest that the compound could be developed into a therapeutic agent targeting these enzymes.
3. Anticancer Properties
The compound's potential anticancer activity has been evaluated through in vitro studies against various cancer cell lines. While results vary, some studies report low levels of activity against specific leukemia lines, indicating that further modifications could enhance its efficacy . The anticancer mechanisms may involve apoptosis induction or cell cycle arrest mediated by interaction with cellular signaling pathways.
Case Studies
Case Study 1: Antibacterial Screening
A series of synthesized compounds similar to this compound were screened for antibacterial activity. Compounds were tested against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, showing varying degrees of effectiveness, particularly against gram-negative bacteria .
Case Study 2: Enzyme Inhibition
In a study evaluating the enzyme inhibitory properties of related compounds, several exhibited strong AChE inhibition with IC50 values ranging from 0.63 to 2.14 µM. This suggests that structural features of this compound could be optimized for enhanced enzyme interaction .
Summary of Research Findings
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of 4-methoxyphenylpyrrolidinone with isocyanate intermediates, followed by sulfonylation and acetamide functionalization. Key steps include:
- Nucleophilic substitution at the pyrrolidinone ring under anhydrous conditions (e.g., dry DMF, 0–5°C) .
- Ureido bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at room temperature .
- Sulfonylation with chlorosulfonic acid derivatives in the presence of pyridine to scavenge HCl .
To standardize yields (>75% purity):
- Use TLC monitoring (silica gel, ethyl acetate/hexane 3:1) to track intermediates.
- Optimize solvent polarity (e.g., ethanol for recrystallization) to minimize byproducts .
Basic: What spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
A combination of NMR, MS, and HPLC is critical:
- 1H/13C NMR : Assign peaks for the methoxyphenyl (δ 3.8 ppm, singlet), pyrrolidinone carbonyl (δ 172 ppm), and sulfonyl groups (δ 44–46 ppm for S=O) .
- HRMS (ESI+) : Confirm molecular ion [M+H]+ at m/z 446.48 with <2 ppm error .
- HPLC-PDA : Use a C18 column (ACN/water gradient) to assess purity (>95%) and detect photodegradation products under UV 254 nm .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict biological activity and guide derivative design?
Methodological Answer:
- Quantum chemical calculations (DFT) : Optimize geometry using B3LYP/6-31G* to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .
- Molecular docking (AutoDock Vina) : Screen against targets like COX-2 (PDB: 3LN1) to predict binding affinities. The ureido group shows hydrogen bonding with Arg120 (ΔG ≈ -9.2 kcal/mol) .
- ADMET prediction (SwissADME) : LogP ~2.1 suggests moderate blood-brain barrier permeability, but sulfonamide may require prodrug modification for oral bioavailability .
Advanced: How to resolve contradictions in reported enzyme inhibition data (e.g., COX-2 vs. HDAC6)?
Methodological Answer:
Discrepancies arise from assay conditions. Mitigate via:
- Orthogonal assays : Compare fluorometric (HDAC6 IC50: 1.2 μM) vs. colorimetric (COX-2 IC50: 0.8 μM) results under standardized pH and temperature .
- Negative controls : Use celecoxib (COX-2) and tubastatin A (HDAC6) to validate assay specificity.
- Crystallography : Resolve binding modes via co-crystallization (e.g., HDAC6 catalytic domain at 2.1 Å resolution) to confirm steric clashes or allosteric effects .
Advanced: What experimental strategies assess in vivo pharmacokinetics and toxicity?
Methodological Answer:
- Pharmacokinetics :
- IV/PO dosing in rodents : Calculate bioavailability (F > 50% with PEG-400 solubilization) and t1/2 (~4.2 hrs) via LC-MS/MS plasma analysis .
- Tissue distribution : Radiolabel with 14C-acetamide; highest accumulation in liver and kidneys .
- Toxicity :
- Ames test : No mutagenicity at 500 μg/plate (TA98 strain) .
- hERG assay : IC50 > 30 μM reduces cardiac risk .
Advanced: How does structural modification (e.g., replacing methoxy with ethoxy) alter bioactivity?
Methodological Answer:
- SAR Table :
| Modification | Target Affinity (IC50, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxyphenyl | COX-2: 0.8 | 0.12 (PBS) |
| 3,4-Dimethoxyphenyl | HDAC6: 1.1 | 0.08 (PBS) |
| 4-Ethoxyphenyl | COX-2: 1.5 | 0.18 (PBS) |
- Synthetic steps : Ethoxy derivatives require longer reaction times (48 hrs vs. 24 hrs) due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
